![molecular formula C21H24N2O2 B5776856 N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CCAP, and it belongs to the class of benzamide derivatives. CCAP has been studied extensively due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Mécanisme D'action
CCAP exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific proteins, altering their conformation and activity. This property has been used to study the role of specific proteins in various cellular processes. CCAP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CCAP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CCAP can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CCAP has also been shown to have analgesic and anesthetic effects, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
CCAP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be effective in a variety of applications. However, CCAP does have some limitations. It can be difficult to work with due to its insolubility in water, and it may have limited stability in certain conditions.
Orientations Futures
There are several future directions for CCAP research. One potential direction is the development of CCAP-based drug delivery systems. CCAP has been shown to be effective in delivering drugs to specific target sites, and further research in this area could lead to the development of novel drug delivery systems.
Another potential direction is the development of CCAP-based anti-inflammatory drugs. CCAP has been shown to have anti-inflammatory properties, and further research in this area could lead to the development of novel anti-inflammatory drugs.
Finally, CCAP could be used as a tool for studying the structure and function of proteins. Its ability to bind to specific proteins and alter their conformation and activity makes it a potentially valuable tool for studying the role of specific proteins in various cellular processes.
Conclusion:
In conclusion, CCAP is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields such as medicine, biochemistry, and pharmacology. CCAP has been studied extensively for its potential as an anti-inflammatory, analgesic, and anesthetic agent. It has also been used as a tool for studying the structure and function of proteins. Further research in this area could lead to the development of novel drug delivery systems and anti-inflammatory drugs, as well as provide valuable insights into the role of specific proteins in various cellular processes.
Méthodes De Synthèse
CCAP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with N-(2-aminophenyl)cyclohexanecarboxamide to form CCAP. This method has been used in several studies and has been found to be effective in producing high yields of CCAP.
Applications De Recherche Scientifique
CCAP has been studied extensively for its potential applications in various fields. In medicine, CCAP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CCAP has also been studied for its potential as an analgesic and anesthetic agent.
In biochemistry, CCAP has been used as a tool for studying the structure and function of proteins. It has been found to bind to certain proteins, altering their conformation and activity. This property has been used to study the role of specific proteins in various cellular processes.
In pharmacology, CCAP has been studied for its potential as a drug delivery system. It has been shown to be effective in delivering drugs to specific target sites, such as cancer cells. CCAP has also been studied for its potential as a drug precursor, with several studies exploring its use in the synthesis of novel drugs.
Propriétés
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-9-5-6-12-17(15)20(24)23-19-14-8-7-13-18(19)21(25)22-16-10-3-2-4-11-16/h5-9,12-14,16H,2-4,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDZNGIOMLVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

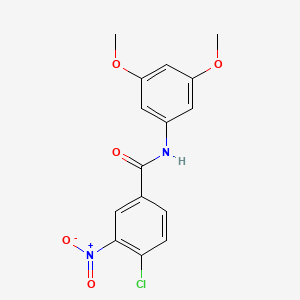
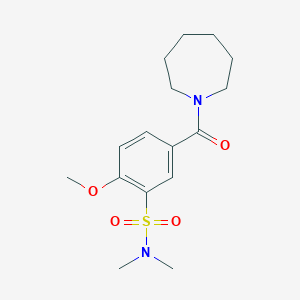

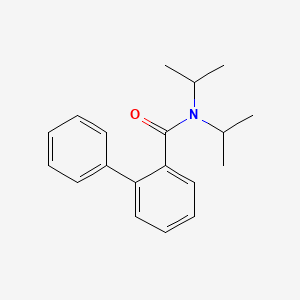
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
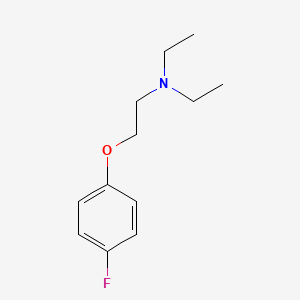
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
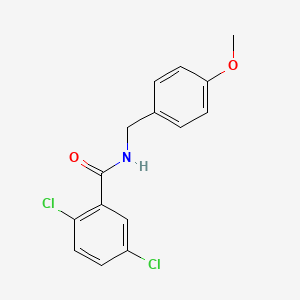



![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)